5-氯-2-甲基苯甲醛

概述

描述

5-Chloro-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO and a molecular weight of 154.59 . It is commonly used in early discovery research .

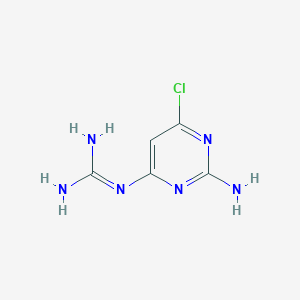

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylbenzaldehyde consists of a benzene ring with a chlorine atom and a methyl group attached at the 5th and 2nd positions, respectively, and an aldehyde group attached at the 1st position .Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzaldehyde has a boiling point of 233°C, a density of 1.195, a refractive index of 1.562, and a flash point of 105°C . It should be stored under an inert gas (nitrogen or argon) at 2-8°C .科学研究应用

1. 合成和配合物表征

5-氯-2-甲基苯甲醛已被用于合成和表征各种化学配合物。例如,它用于制备带有挂臂的二醛,用于与锌中心协同形成席夫碱大环配合物。这种化合物在这些大环配合物的形成中起着关键作用,这些配合物在结构和光谱上得到表征,提供了有关电子吸引和电子给予基团对其性质影响的见解(Chen, Zhang, Jin, & Huang, 2014)。

2. 电化学行为研究

该化合物在研究聚合物的电化学行为方面具有应用。它是对各种聚丙烯酰胺化合物的电活性进行研究的一部分,有助于理解复杂分子的电化学性质(Hasdemir, Deletioglu, Solak, & Sarı, 2011)。

3. 环境转化研究

它在环境研究中发挥作用,特别是在厌氧细菌对卤代芳香醛的转化中。这些研究展示了卤代化合物如5-氯-2-甲基苯甲醛的潜在环境影响和转化途径(Neilson, Allard, Hynning, & Remberger, 1988)。

4. 制药研究

在制药研究中,5-氯-2-甲基苯甲醛用于合成二氧化钼(VI)配合物。这些配合物被研究其DNA结合、裂解和抗癌活性,展示了该化合物在开发潜在治疗剂中的重要性(Hussein, Guan, Haque, Ahamed, & Majid, 2015)。

5. 化学生态学

该化合物参与了螨类动物的化学生态学。它用于合成作为这些螨类动物警报和性信息素的组分,突显了其在生态研究和害虫管理中的作用(Noguchi, Mori, Kuwahara, & Sato, 1997)。

6. 构象偏好研究

5-氯-2-甲基苯甲醛已用于研究了解醛基的构象偏好。这些研究提供了有关类似化合物的分子行为和相互作用的见解(Schaefer, Salman, & Wildman, 1980)。

7. 合成和制备技术

它在开发制备各种化学相关化合物的高效方法方面起着关键作用。例如,它用于合成2-氯-6-甲基苯甲酸,展示了其在有机合成中的多功能性(Daniewski, Liu, Püntener, & Scalone, 2002)。

8. 生物乙醇转化研究

该化合物在生物乙醇转化为增值化学品的研究中也具有重要意义。它参与了探索生物乙醇选择性转化的新途径的研究(Moteki, Rowley, & Flaherty, 2016)。

9. 分子结构分析

5-氯-2-甲基苯甲醛用于研究分子结构,特别是检查共轭系统中分子内氢键。这项研究对于理解有机化学中的分子动态和相互作用至关重要(Eda & Itô, 1957)。

10. 荧光传感器的开发

该化合物在开发荧光pH传感器方面起着关键作用。其衍生物在响应pH变化时显示出荧光强度的显著变化,表明其在设计敏感的生物和化学传感器方面具有潜力(Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011)。

安全和危害

5-Chloro-2-methylbenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

作用机制

Target of Action

As an aldehyde, it can potentially react with various biological molecules such as proteins and nucleic acids .

Mode of Action

5-Chloro-2-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with nitrogen-containing compounds such as amines . This reaction forms imines or hydrazones, which are essentially irreversible processes . The oxygen in the aldehyde can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of imines or hydrazones can potentially interfere with normal biochemical processes, especially those involving proteins and nucleic acids .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

Its ability to form imines or hydrazones can potentially alter the structure and function of proteins and nucleic acids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Chloro-2-methylbenzaldehyde. For instance, the rate of nucleophilic addition reactions can be influenced by the pH of the environment .

生化分析

Biochemical Properties

5-Chloro-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the detoxification of aldehydes in the body. Additionally, 5-Chloro-2-methylbenzaldehyde can form Schiff bases with amines, which are important intermediates in organic synthesis .

Cellular Effects

5-Chloro-2-methylbenzaldehyde has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Additionally, 5-Chloro-2-methylbenzaldehyde can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, 5-Chloro-2-methylbenzaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, 5-Chloro-2-methylbenzaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-methylbenzaldehyde can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that 5-Chloro-2-methylbenzaldehyde can have lasting effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-methylbenzaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings. At high doses, 5-Chloro-2-methylbenzaldehyde can induce significant toxicity, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems increases dramatically beyond a certain concentration.

Metabolic Pathways

5-Chloro-2-methylbenzaldehyde is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 5-Chloro-2-methylbenzoic acid, which is further conjugated with glucuronic acid or sulfate for excretion . The compound can also undergo reduction to form 5-Chloro-2-methylbenzyl alcohol, which is then oxidized to the corresponding carboxylic acid. These metabolic pathways are essential for the detoxification and elimination of 5-Chloro-2-methylbenzaldehyde from the body.

Transport and Distribution

Within cells and tissues, 5-Chloro-2-methylbenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins . The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects. Understanding the transport and distribution of 5-Chloro-2-methylbenzaldehyde is crucial for assessing its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Chloro-2-methylbenzaldehyde can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization is determined by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of 5-Chloro-2-methylbenzaldehyde in different subcellular locations can affect its interactions with biomolecules and its overall biochemical activity.

属性

IUPAC Name |

5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYTVUGYXUWXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492927 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58966-34-0 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

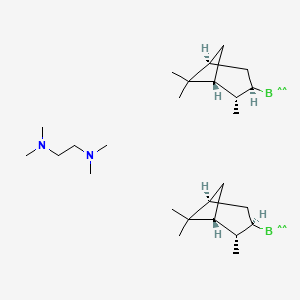

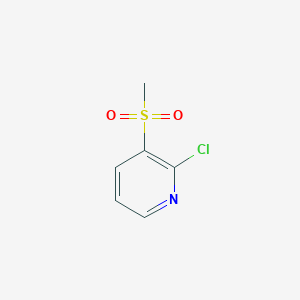

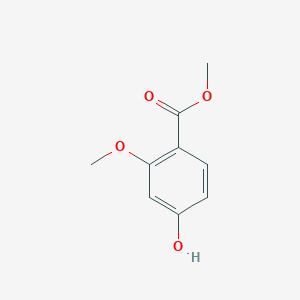

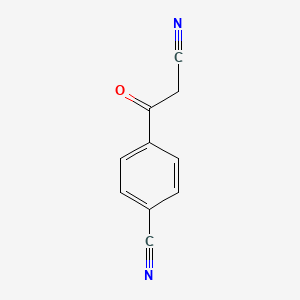

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。